molecular formula C15H18N4O4 B10946735 N-(5-tert-butyl-2-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide

N-(5-tert-butyl-2-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10946735
M. Wt: 318.33 g/mol
InChI Key: TUUJSKPNRULOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a nitro group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 5-tert-butyl-2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The nitro group is introduced through nitration, and the carboxamide group is formed via amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The presence of the nitro group in N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE imparts unique redox properties, making it distinct from other similar compounds. This unique feature can be exploited in various chemical and biological applications .

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H18N4O4/c1-15(2,3)9-5-6-12(23-4)10(7-9)17-14(20)13-11(19(21)22)8-16-18-13/h5-8H,1-4H3,(H,16,18)(H,17,20)

InChI Key

TUUJSKPNRULOES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.